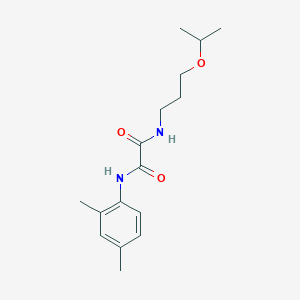
N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as DPIE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is synthesized through a multi-step process.
作用機序
The exact mechanism of action of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide is its potential as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. However, there are also limitations to the use of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide in lab experiments. For example, its low solubility in water can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide and its potential as an anti-cancer agent. Finally, research is needed to develop new methods for synthesizing N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide that are more efficient and have higher yields.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its potential as an anti-cancer agent and treatment for inflammatory diseases such as rheumatoid arthritis make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide involves a multi-step process that starts with the reaction of 2,4-dimethylbenzylamine with 3-chloropropyl isopropyl ether. The resulting product is then reacted with ethylenediamine to form N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide. The overall yield of this process is approximately 50%.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)21-9-5-8-17-15(19)16(20)18-14-7-6-12(3)10-13(14)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRBFEYYTNFMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5048905.png)

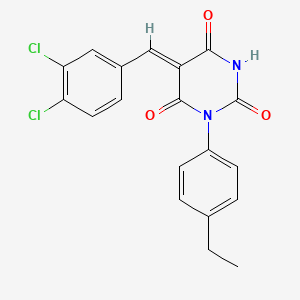
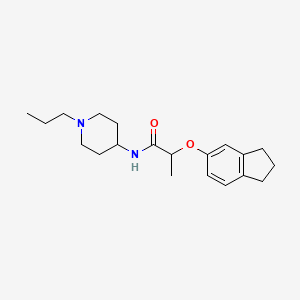
![4-tert-butyl-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5048942.png)
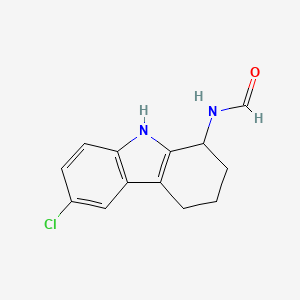
![N-(3-chloro-2-methylphenyl)-2-cyano-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5048954.png)
![N-{2-[(2S)-2-hydroxy-2-phenylacetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(2-methoxyphenyl)propanamide](/img/structure/B5048965.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(3-nitrophenyl)-2-phenylacrylamide](/img/structure/B5048973.png)
![4-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}thiomorpholine](/img/structure/B5048980.png)
![2-chloro-4-(5-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5048995.png)
![2,2,2-trifluoro-1-{2-[(4-hydroxyphenyl)amino]-1-cyclohexen-1-yl}ethanone](/img/structure/B5049004.png)
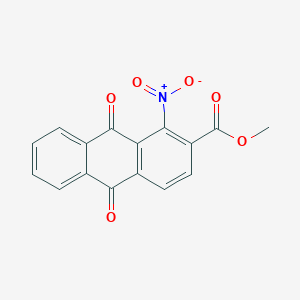
![(5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5049018.png)